4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Description
4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile is a thiophene-based compound featuring a benzoyl group at position 5, an amino group at position 4, a carbonitrile group at position 3, and a 4-methylbenzylsulfanyl substituent at position 2. Its molecular formula is C₂₁H₁₆N₂O₂S₂, with a molecular weight of 392.49 g/mol.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(4-methylphenyl)methylsulfanyl]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-7-9-14(10-8-13)12-24-20-16(11-21)17(22)19(25-20)18(23)15-5-3-2-4-6-15/h2-10H,12,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTIUHITCCOROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144454 | |
| Record name | 4-Amino-5-benzoyl-2-[[(4-methylphenyl)methyl]thio]-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478081-58-2 | |
| Record name | 4-Amino-5-benzoyl-2-[[(4-methylphenyl)methyl]thio]-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-benzoyl-2-[[(4-methylphenyl)methyl]thio]-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Ring Formation and Initial Substitution
The foundational step in most synthetic routes involves constructing a thiophene scaffold with strategically positioned reactive sites. A modified Gewald reaction has been employed to generate 2-aminothiophene-3-carbonitrile precursors, though adaptations are necessary to accommodate the benzoyl and sulfanyl substituents. For instance, cyclocondensation of benzoylacetone with cyanoacetamide in the presence of sulfur and morpholine under reflux yields a 5-benzoyl-2-aminothiophene-3-carbonitrile intermediate. This method, however, requires subsequent deprotection and functionalization to introduce the [(4-methylbenzyl)sulfanyl] group.
An alternative approach documented in patent WO2006066172A1 utilizes Friedel-Crafts acylation to install the benzoyl moiety at position 5. Reacting 2-chlorothiophene-3-carbonitrile with benzoyl chloride in dichloromethane catalyzed by anhydrous aluminum chloride achieves 5-benzoyl-2-chlorothiophene-3-carbonitrile in 76% yield after purification by flash chromatography. This intermediate serves as a critical platform for subsequent substitutions.
Nucleophilic Sulfanyl Group Introduction
The chlorothiophene derivative undergoes nucleophilic aromatic substitution (NAS) with 4-methylbenzylthiol to install the [(4-methylbenzyl)sulfanyl] group at position 2. Optimal conditions involve using sodium hydride in dimethylformamide (DMF) at 100°C for 5 hours, achieving substitution yields of 68–72%. The reaction mechanism proceeds via a thiolate anion intermediate, with the electron-withdrawing nitrile group at position 3 activating the C2 position for nucleophilic attack.
Key variables influencing yield :
Nitro Group Reduction to Amino Functionality
The final step involves reducing a nitro group pre-installed at position 4. Catalytic hydrogenation using 10% Pd/C in ethanol under 30 psi H2 quantitatively reduces the nitro group to an amine without affecting the nitrile or benzoyl groups. Alternative methods include:
- Iron/HCl reduction : Cost-effective but generates acidic waste.
- SnCl2/HCl : Faster kinetics (2 hours vs. 12 hours for H2) but lower functional group tolerance.
One-Pot Cyclocondensation Strategies
Modified Gewald Reaction with Prefunctionalized Components
Recent advances enable the direct incorporation of the [(4-methylbenzyl)sulfanyl] group during thiophene ring formation. Reacting 4-methylbenzyl mercaptan with benzoylacetonitrile and elemental sulfur in N-methylpyrrolidone (NMP) at 120°C for 24 hours generates the target compound in a single step, albeit with moderate yields (42–45%). This method circumvents the need for sequential substitutions but faces challenges in regiocontrol, often producing 10–15% of the 2-amino-4-benzoyl regioisomer.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation process. A protocol using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst reduces reaction time to 30 minutes while improving yield to 58%. The enhanced kinetics are attributed to rapid dielectric heating, which suppresses side reactions like thioether oxidation.
Comparative Analysis of Synthesis Methods
Optimization Challenges and Solutions
Regioselectivity in Electrophilic Substitution
The electron-withdrawing nitrile and benzoyl groups create competing directing effects during nitration and sulfonation. Low-temperature nitration (-10°C) with fuming HNO3/H2SO4 preferentially targets position 4 due to the nitrile’s meta-directing influence, achieving 85% regioselectivity. In contrast, benzoyl’s para-directing effect dominates at higher temperatures, leading to undesired C3 nitration.
Purification of Hydrophobic Intermediates
The compound’s high logP (predicted 3.89) complicates aqueous workups. Flash chromatography with ethyl acetate/hexane gradients (20:80 to 50:50) effectively resolves the target from benzoyl-containing byproducts. Crystallization from toluene/hexane (1:3) yields needle-like crystals suitable for X-ray analysis.
Stability of the Aminothiophene Core
The free amine at position 4 is prone to oxidation during storage. Acetylation with acetic anhydride/pyridine generates a stable acetamide derivative, which is hydrolyzed back to the amine using NaOH/EtOH before final use.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring and the sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Primary amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the amino and benzoyl groups allows for potential interactions with active sites of enzymes, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Structural Variations in Sulfanyl Substituents
The sulfanyl group at position 2 is a critical site for structural diversification. Below is a comparison of substituents and their effects:
Impact of Substituents on Physicochemical Properties
- Solubility : The 4-methylbenzyl group in the target compound likely reduces aqueous solubility compared to the benzyl or 4-fluorobenzyl analogs due to increased hydrophobicity .
- Thermal Stability : The 2-oxo-2-phenylethyl variant exhibits a higher boiling point (662.5°C) and density (1.4 g/cm³), attributed to stronger dipole-dipole interactions from the ketone group .
- Polymorphism: Analogous thiophenecarbonitrile derivatives (e.g., ROY: 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile) demonstrate that substituents influence conformational flexibility and polymorphic outcomes .
Electronic and Crystallographic Effects
- Electron-Donating Groups (e.g., 4-methylbenzyl, 4-methoxybenzyl): Stabilize planar conformations via resonance effects, favoring dense crystal packing .
- Crystallization Behavior : The methoxy group in C₂₀H₁₆N₂O₃S₂ may facilitate hydrogen bonding with solvents or adjacent molecules, as seen in polymorphic systems like ROY .
Functional and Application-Oriented Comparisons
- Pharmaceutical Intermediates : The carbonitrile and benzoyl groups are common in kinase inhibitors. The 4-methylbenzyl variant’s hydrophobicity may improve membrane permeability in drug candidates .
- Material Science : The high thermal stability of the 2-oxo-2-phenylethyl analog (boiling point >660°C) could suit high-temperature applications .
Biological Activity
4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique molecular structure, exhibits diverse biological activities that make it a subject of interest in various scientific studies.
- Molecular Formula : C20H16N2OS2
- Molecular Weight : 368.47 g/mol
- Structural Features :
- Contains an amino group, a benzoyl moiety, and a thiophene ring.
- The sulfanyl group enhances its reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.
- Anticancer Potential : In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
The mechanism of action of this compound is believed to involve:
- Binding to Enzymes/Receptors : The sulfanyl and benzoyl groups facilitate binding to specific molecular targets, modulating their activity.
- Influencing Signaling Pathways : Alteration of signaling pathways through enzyme inhibition or receptor modulation is a key aspect of its biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene ring.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Attachment of the methylbenzyl group through nucleophilic substitution.
Potential Applications
The unique structural properties and biological activities suggest several applications:
- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.
- Biological Research : As a probe for studying biological pathways due to its ability to interact with various biomolecules.
- Materials Science : Potential for developing novel materials with specific electronic or optical properties.
Q & A
Basic: What experimental techniques are recommended for characterizing the crystal structure of 4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For refinement, use SHELXL (open-source) or SHELXTL (Bruker AXS version), which are optimized for small-molecule crystallography and support anisotropic displacement parameters . If single crystals are unavailable, pair powder X-ray diffraction (PXRD) with the VC-xPWDF method to match experimental patterns with simulated diffractograms of potential polymorphs . Complement structural data with spectroscopic techniques (FT-IR, Raman) to confirm functional groups and molecular conformations .
Basic: How can researchers identify and distinguish polymorphs of this compound?
Answer:
Polymorph identification requires a multi-technique approach:
- Thermal analysis (DSC/TGA): Determine enantiotropic/monotropic relationships via melting points and phase transitions .
- Solubility studies: Measure solubility vs. temperature to construct van’t Hoff plots and establish thermodynamic stability ranges .
- PXRD + VC-xPWDF: Compare experimental patterns with computational models to resolve subtle packing differences .
- Spectroscopy: Use FT-IR/Raman to detect conformational differences (e.g., thiophene torsion angles) that correlate with color changes (e.g., red vs. orange polymorphs) .
Advanced: How can contradictions in polymorph transformation kinetics (e.g., particle size vs. defect effects) be resolved experimentally?
Answer:
Contradictions arise when smaller particles (e.g., milled samples) transform faster than larger ones despite lower surface energy. To address this:
- Controlled crystallization: Sieve crystals into size fractions (e.g., coarse >250 µm, medium 125–177 µm) and monitor transformation rates via in situ PXRD .
- Defect analysis: Use etching or AFM to quantify defects in sieved vs. milled particles. Higher defect density in milled samples accelerates nucleation .
- Humidity control: Test transformation under varying RH levels. Even hydrophobic compounds (e.g., ROY derivatives) show accelerated kinetics at high RH due to water adsorption at defect sites .
- Kinetic modeling: Apply the 3D Avrami-Erofe’ev model to distinguish between nucleation-controlled (defect-driven) and diffusion-limited mechanisms .
Advanced: What computational strategies predict crystal packing and stability for this compound?
Answer:
- Pixel/SCDS method: Calculate intermolecular interaction energies (Coulombic, dispersion, repulsion) for molecular pairs in hypothetical packing modes. This approach prioritizes diffuse aromatic stacking over weak H-bonds, explaining stability trends in polymorphic systems .
- Conformational energy analysis: Use DFT to compare planar vs. perpendicular conformers. Planar conformers (higher dipole moments) are typically stabilized by 3–6 kJ/mol in crystals unless weak H-bonds dominate .
- Energy-temperature diagrams: Integrate solubility, thermal, and computational data to map polymorph stability domains. This clarifies enantiotropic transitions (e.g., R ↔ O forms in ROY derivatives) .
Advanced: How can crystallization conditions be optimized to isolate metastable polymorphs?
Answer:
- Solvent screening: Use high-throughput platforms to test solvents with varying polarity. Polar solvents (e.g., ethanol) may stabilize metastable forms via kinetic trapping .
- Vapor annealing: Expose crystals to ethanol vapor to slow transformation rates by reducing defect mobility .
- Seeding: Introduce seeds of the target polymorph during nucleation to override thermodynamic control.
- Temperature cycling: Rapid cooling (<-15°C) favors metastable forms (e.g., light red LR polymorph in ROY derivatives) by suppressing reorganization .
Basic: What are the challenges in refining high-resolution X-ray data for this compound?
Answer:
Key challenges include:
- Disorder modeling: Use SHELXL ’s PART instruction to resolve positional disorder (e.g., benzyl groups) with anisotropic displacement parameters .
- Twinned data: For twinned crystals, apply the HKLF5 format in SHELXL or switch to SHELXE for iterative phasing .
- Validation: Cross-check refinement with WinGX/ORTEP to ensure geometric plausibility (e.g., bond lengths, angles) and avoid overfitting .
Advanced: How do molecular conformations influence thermodynamic stability in polymorphic systems?
Answer:
Conformational flexibility (e.g., thiophene torsion angles) dictates packing efficiency and stability:
- Planar conformers: Higher dipole moments enhance Coulombic interactions but may reduce packing efficiency. Dominant in most polymorphs (e.g., ROY’s red form) .
- Perpendicular conformers: Lower energy in solution but rarely observed in crystals unless stabilized by H-bonds or π-stacking .
- Energy penalties: Use DSC to measure melting enthalpies. Polymorphs with planar conformers typically have higher melting points and cohesive energies .
Basic: What are the best practices for handling air/moisture-sensitive samples during PXRD analysis?
Answer:
- Sample preparation: Use airtight holders with Kapton film windows to minimize exposure.
- In situ cells: Equip diffractometers with humidity-controlled chambers for RH-dependent studies .
- Data correction: Apply the VC-xPWDF method to account for lattice parameter shifts caused by hydration/dehydration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
